2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Overview
Description
2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by a five-membered ring containing two nitrogen atoms and a carboxylic acid group
Mechanism of Action
Target of Action
It has been found that similar compounds have shown binding affinity towards certain protein receptors .
Mode of Action
It is known that many heterocyclic compounds interact with their targets through the formation of hydrogen bonds .
Biochemical Pathways
It is known that many heterocyclic compounds have broad biological activities and can affect multiple pathways .
Result of Action
Similar compounds have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
This compound, like many other heterocyclic compounds, holds promise for the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method is the reaction of methyl hydrazine with ethyl acetoacetate under acidic conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The carboxylic acid group can be substituted with various functional groups to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives, hydrazine derivatives, and substituted pyrazoles, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid: Similar in structure but with a pyrrole ring instead of a pyrazole ring.
Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate: An ester derivative of the compound.
Ethyl 2,5-di-tert-butyl-5-ethoxy-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Another structurally related compound with different substituents.
Uniqueness
2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and forming diverse derivatives makes it a valuable compound in research and industry .
Properties
IUPAC Name |
2-methyl-5-oxo-1H-pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-7-3(5(9)10)2-4(8)6-7/h2H,1H3,(H,6,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVOOWWSQZFRPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482272 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 2,5-dihydro-2-methyl-5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58365-04-1 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 2,5-dihydro-2-methyl-5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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